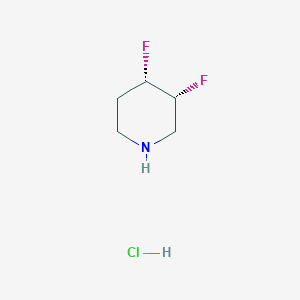

cis-3,4-Difluoropiperidine hydrochloride

描述

属性

IUPAC Name |

(3R,4S)-3,4-difluoropiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,8H,1-3H2;1H/t4-,5+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMKCRCSQCCJJO-UYXJWNHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@H]1F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Catalytic Hydrogenation of Fluoropyridine Precursors

General Methodology

The most effective and streamlined preparation of cis-3,4-Difluoropiperidine hydrochloride involves the catalytic hydrogenation of appropriately fluorinated pyridine derivatives. Key features include:

- Use of pyridinium salts rather than free pyridines to prevent catalyst poisoning.

- Employment of rhodium-based catalysts, notably Rhodium complexes such as [Rh(COD)Cl]_2 and second-generation catalysts like Rh-CAAC.

- Hydrogenation carried out under mild conditions (25–40 °C) and controlled hydrogen pressure in stainless steel autoclaves.

- Use of hydride sources such as pinacol borane (HBpin) to facilitate dearomatization and hydrogenation steps.

- Trapping of volatile fluorinated piperidine products via derivatization with trifluoroacetic anhydride (TFA) to form stable trifluoroacetamide analogues before deprotection to hydrochloride salts.

Reaction Conditions and Optimization

- Solvent screening and concentration adjustments were critical to maximize yields and diastereoselectivity.

- Catalyst loading and reaction temperature were optimized to improve conversion for less reactive substrates.

- Excess pinacol borane was found to reduce hydrodefluorination side-products.

- The hydrogenation process typically proceeds over 24 hours under argon atmosphere with multiple pressurization cycles to ensure gas saturation.

Specific Preparation of this compound

Although the detailed synthesis of cis-3,5-difluoropiperidine hydrochloride is well-documented, the closely related this compound follows a similar synthetic approach with some substrate-specific optimizations.

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of fluoropyridine precursor (3,4-difluoropyridine) | Commercial or single-step synthesis from literature | High purity substrate |

| 2 | Catalytic hydrogenation using Rh catalyst and HBpin | Rh catalyst (e.g., Rh-CAAC), HBpin (2-4 equiv.), THF solvent, 25–40 °C, 24 h, H2 atmosphere | Formation of trifluoroacetamide-protected cis-3,4-difluoropiperidine |

| 3 | Deprotection with acid to yield hydrochloride salt | Treatment with HCl or TFA deprotection protocols | This compound obtained with high diastereoselectivity (d.r. > 99:1) |

化学反应分析

cis-3,4-Difluoropiperidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and strong bases.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation may lead to the formation of difluorinated piperidine derivatives with additional functional groups.

Addition Reactions: It can also undergo addition reactions with electrophiles, leading to the formation of more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an alkyl halide may yield a new piperidine derivative with an alkyl group replacing one of the fluorine atoms.

科学研究应用

Medicinal Chemistry

cis-3,4-Difluoropiperidine hydrochloride is increasingly used in drug development due to its ability to interact with specific biological targets. Its fluorinated structure influences its binding affinity and specificity for various enzymes and receptors, which is crucial for therapeutic applications.

Potential Therapeutic Applications:

- Antiviral Activity: Research indicates that derivatives of piperidine can inhibit viral replication. For instance, studies have shown effectiveness against the dengue virus (DENV) by targeting specific kinases involved in the viral lifecycle.

- Pharmacological Applications: The compound serves as a scaffold for designing pharmaceuticals targeting specific biological pathways, potentially enhancing the potency and selectivity of active pharmaceutical ingredients (APIs).

Organic Synthesis

As a versatile building block, cis-3,4-difluoropiperidine is employed in the synthesis of various organic compounds. Its unique reactivity allows chemists to create novel molecules with desired properties, making it essential in developing new drugs and materials.

Case Studies

Several studies highlight the biological activity and potential applications of this compound:

Study on Antiviral Efficacy

A series of piperidine derivatives were tested for their ability to inhibit DENV replication in human primary dendritic cells. Results indicated that certain substitutions on the piperidine ring significantly improved antiviral activity, achieving effective concentrations in the nanomolar range.

Structure-Activity Relationship (SAR) Studies

Research has focused on optimizing the structure of piperidine derivatives to enhance their binding affinity to target proteins. Modifications at specific positions on the piperidine ring have led to compounds with improved pharmacokinetic profiles and biological activity.

作用机制

The mechanism of action of cis-3,4-Difluoropiperidine hydrochloride involves its interaction with molecular targets in biological systems. The fluorine atoms in the compound can influence its binding affinity and specificity for certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between cis-3,4-difluoropiperidine hydrochloride and related piperidine/pyrrolidine derivatives:

Key Observations :

Pharmacological Selectivity: Bromodeoxytopsentin and cis-3,4-dihydrohamacanthin B exhibit nanomolar inhibition of MRSA PK with high selectivity, a property that fluorinated piperidines might replicate in bacterial targets .

Physicochemical Properties :

- The hydrochloride salt form is common among these compounds to improve solubility. For example, 4-(diphenylmethoxy)piperidine HCl has a molecular weight >300 g/mol, which may limit its utility in CNS drug design compared to lighter analogs like cis-3,4-difluoropiperidine HCl .

Toxicity and Stability: Limited data exist for cis-3,4-difluoropiperidine HCl, but related piperidines (e.g., 4-(diphenylmethoxy)piperidine HCl) show undefined acute toxicity profiles, emphasizing the need for further toxicological studies .

生物活性

cis-3,4-Difluoropiperidine hydrochloride (CAS Number: 1419101-53-3) is a fluorinated piperidine derivative that has garnered attention in various fields of research including medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of two fluorine atoms in the 3 and 4 positions of the piperidine ring, imparts distinct biological activities and chemical properties that are valuable for drug development and other applications.

The compound's chemical structure allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis. Key reactions include:

- Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles, facilitating the synthesis of more complex molecules.

- Oxidation/Reduction: The compound can undergo oxidation or reduction, allowing for the formation of new derivatives with varied functional groups.

- Addition Reactions: It can react with electrophiles, leading to the creation of more intricate molecular architectures.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorine substituents influence the compound's binding affinity and specificity for various enzymes and receptors. This interaction can modulate enzymatic activity and receptor signaling pathways, which is crucial for its potential therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity: Studies have shown that compounds containing piperidine rings can inhibit viral replication. For instance, derivatives have demonstrated efficacy against viruses such as dengue virus (DENV) by targeting specific kinases involved in the viral lifecycle .

- Pharmacological Applications: The compound is being explored for its potential in drug development, particularly as a scaffold for designing pharmaceuticals that target specific biological pathways . Its unique properties may enhance the potency and selectivity of active pharmaceutical ingredients (APIs).

Case Studies

Several studies highlight the biological activity of this compound:

- Study on Antiviral Efficacy: A series of piperidine derivatives were tested for their ability to inhibit DENV replication in human primary dendritic cells. The results indicated that certain substitutions on the piperidine ring significantly improved antiviral activity, with effective concentrations in the nanomolar range .

- Structure-Activity Relationship (SAR) Studies: Research has focused on optimizing the structure of piperidine derivatives to enhance their binding affinity to target proteins. Modifications at specific positions on the piperidine ring have been shown to yield compounds with improved pharmacokinetic profiles and biological activity .

Comparative Analysis

To further understand the significance of this compound, it can be compared with other fluorinated piperidines:

| Compound Name | Position of Fluorination | Notable Activity |

|---|---|---|

| cis-3,4-Difluoropiperidine HCl | 3 & 4 | Antiviral activity against DENV |

| 4,4-Difluoropiperidine HCl | 4 & 4 | Potential use as a building block in drug design |

| 3,3-Difluoropiperidine HCl | 3 & 3 | Enhanced selectivity in cancer treatment |

常见问题

Q. What optimized synthetic routes are available for producing cis-3,4-difluoropiperidine hydrochloride with high diastereoselectivity?

A two-step synthesis via dearomatization-hydrogenation has been developed, replacing traditional six-step methods. This process involves deprotection of a trifluoroacetyl (TFA) precursor to yield the target compound as a single diastereomer (d.r. >99:1) with 72% yield on a gram scale. Key factors include:

- Reaction conditions : Use of catalytic hydrogenation under controlled pressure and temperature.

- Diastereoselectivity : Achieved through axial fluorine alignment driven by charge-dipole interactions (C–F⋯HN⁺) .

- Scalability : Demonstrated with 1.57 g production, validated by NMR and chromatographic purity .

Q. Which analytical techniques are most reliable for confirming the stereochemistry and axial fluorine alignment in this compound?

- NMR Spectroscopy : , , and NOESY experiments confirm the cis-3,4 configuration and 1,3-diaxial fluorine arrangement. Coupling constants () and chemical shifts align with computational models of charge-dipole stabilization .

- X-ray Crystallography : Resolves spatial orientation but requires high-purity crystals.

- Chromatography : HPLC or GC-MS with chiral columns validates enantiomeric excess (e.e. >99%) .

Q. How does fluorination at the 3,4-positions influence the compound’s physicochemical properties and pharmacokinetic (PK) profile?

- Lipophilicity : Fluorine substitution reduces logP compared to non-fluorinated analogs, enhancing aqueous solubility.

- Metabolic Stability : Fluorine’s electron-withdrawing effects slow hepatic degradation (CYP450-mediated), as seen in structurally related piperidines .

- Conformational Rigidity : Axial fluorine atoms stabilize chair conformations, improving target binding affinity in receptor studies .

Advanced Research Questions

Q. How can computational modeling predict the impact of this compound’s stereochemistry on biological activity?

- Molecular Dynamics (MD) Simulations : Model charge-dipole interactions (C–F⋯HN⁺) to rationalize axial fluorine preferences.

- Docking Studies : Compare binding modes of cis vs. trans diastereomers to receptors (e.g., sigma receptors). For example, (+)-cis-3,4-dichloro-N-methyl analogs show 10-fold higher sigma receptor affinity than trans counterparts .

- DFT Calculations : Quantify energy differences between conformers to guide synthetic prioritization .

Q. What strategies resolve contradictions in diastereoselectivity data across different synthetic protocols?

- Reaction Parameter Analysis : Compare temperature, catalyst (e.g., Pd/C vs. PtO₂), and solvent polarity. For example, hydrogenation at 25°C vs. 0°C alters isomer stability in related fullerene-piperidine adducts .

- Mechanistic Studies : Probe intermediates via in-situ IR or MS to identify selectivity-determining steps (e.g., dearomatization vs. hydrogenation).

- Reproducibility Checks : Validate axial preference using independent NMR labs, as done for gram-scale batches .

Q. How can enantioselective biocatalytic methods be adapted for synthesizing this compound?

- Enzyme Screening : Test desymmetrizing enzymes (e.g., lipases, esterases) on prochiral precursors. A biocatalytic route for cis-3,4-disubstituted pyrrolidines achieved >90% e.e. using engineered hydrolases .

- Dynamic Kinetic Resolution (DKR) : Combine asymmetric catalysis with racemization to enhance yield and selectivity.

- Substrate Engineering : Introduce fluorinated groups post-enzymatic step to avoid enzyme inhibition .

Methodological Considerations

- Data Validation : Cross-reference NMR (axial ~8–12 Hz) and crystallography for structural assignments .

- Synthetic Optimization : Prioritize gram-scale protocols with >70% yield and d.r. >99:1 for preclinical studies .

- Biological Assays : Use sigma receptor binding assays (IC₅₀) to correlate stereochemistry with activity, as demonstrated for dichloro analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。